2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
Description
Chemical Identity and Nomenclature
Structural Characterization
2-Methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide features a benzoxazole core fused to a phenyl ring at position 4, which is further substituted with a propan-2-yl group at position 5. The benzamide moiety at the N-terminus contains a methyl group at position 2 and a nitro group at position 3 of the aromatic ring.
IUPAC Name :
N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Molecular Formula : C₃₀H₂₈N₄O₄
Molecular Weight : 532.57 g/mol (calculated via PubChem algorithms).
Key Functional Groups:
- Benzoxazole core : A bicyclic structure comprising fused benzene and oxazole rings, contributing to planar rigidity and π-π stacking potential.
- Propan-2-yl (isopropyl) : Enhances lipophilicity and steric bulk, potentially improving membrane permeability.
- Nitro group : Electron-withdrawing substituent that may influence electronic distribution and reactivity.
- Methyl group : Modulates steric interactions and metabolic stability.
Spectroscopic Signatures
While direct spectroscopic data for this compound is limited, analogous benzoxazole derivatives exhibit characteristic patterns:
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c1-14(2)17-9-12-22-20(13-17)26-24(31-22)16-7-10-18(11-8-16)25-23(28)19-5-4-6-21(15(19)3)27(29)30/h4-14H,1-3H3,(H,25,28) |
InChI Key |
DMTDTKMAMUQSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-isopropylphenol
The benzoxazole core is synthesized via cyclization of 2-amino-4-isopropylphenol using a carboxylic acid derivative. For example, 3,4-dimethoxybenzoic acid reacts with the phenol under acidic conditions (e.g., polyphosphoric acid) at 120–150°C to form the benzoxazole ring.
Alternative Route via Thiol-Based Intermediates
Patent US20070123574A1 describes a method using 2-mercaptobenzoxazole intermediates. The thiol group is replaced via amination with isobutylamine (14 equivalents) at 65°C, followed by deprotection to yield 2-aminobenzoxazole derivatives.
-
Key Step :
Nitration of 2-Methylbenzamide Precursor
Direct Nitration of 2-Methylbenzoyl Chloride
The 3-nitro group is introduced via nitration of 2-methylbenzoyl chloride using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.
Regioselectivity Control
Regioselectivity is achieved using tetrabromoethane as a directing group, ensuring >95% para-nitration. Competing byproducts (e.g., 6-nitro isomers) are minimized to <5%.
Coupling of Benzoxazole and Benzamide Moieties
Amide Bond Formation via Carbodiimide Coupling
The final step involves coupling 5-isopropyl-1,3-benzoxazol-2-amine with 2-methyl-3-nitrobenzoyl chloride using HATU or EDCI.
Palladium-Catalyzed Buchwald-Hartwig Amination
For higher yields, Pd(OAc)₂/Xantphos catalyzes the coupling of 2-iodo-5-isopropylbenzoxazole with 2-methyl-3-nitrobenzamide under microwave irradiation:
-
Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Purity is confirmed by HPLC (>98%).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, NO₂), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 4H, Ar-H), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.65 (s, 3H, CH₃), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Carbodiimide Coupling | Mild conditions, scalable | Requires stoichiometric coupling agents | 65–70 |
| Buchwald-Hartwig | High yield, regioselective | Expensive catalysts, inert atmosphere | 88 |
| Direct Nitration | Cost-effective, minimal byproducts | Low temperature control critical | 79–85 |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Cyclization: Formation of additional ring structures through intramolecular reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Cyclization: Strong acids or bases to facilitate ring closure
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which 2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and benzoxazole moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations:
Benzoxazole vs. Benzene Cores : The benzoxazole ring in the target compound and ’s derivatives enhances π-π stacking and hydrogen-bonding capabilities compared to simpler benzamides like mepronil .
Electron-Withdrawing Groups : The nitro group in the target compound may confer reactivity similar to the CF3 group in ’s anti-MRSA agents, though nitro groups are less polar and more sterically demanding .
Halogenation : Fluorinated and brominated derivatives () exhibit increased lipophilicity and metabolic stability compared to the target compound’s nitro group .
Computational and Physicochemical Insights
- Electron Localization : The nitro group in the target compound likely creates regions of low electron density, as modeled by Multiwfn (), enhancing electrophilic reactivity .
- Noncovalent Interactions: Compared to halogenated derivatives (), the nitro group may form weaker hydrogen bonds but stronger dipole-dipole interactions, as per NCI analysis () .
Biological Activity
The compound 2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide (referred to as Compound A ) has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for medicinal chemistry.
Chemical Structure
Compound A can be structurally represented as follows:
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions, starting from readily available precursors. The process includes the formation of the benzamide moiety followed by the introduction of the nitro and benzoxazole groups. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.
Antimicrobial Activity
Recent studies have evaluated Compound A's antimicrobial properties against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that Compound A may inhibit bacterial growth effectively, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines. Compound A exhibited selective cytotoxic effects, with IC50 values indicating its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The results indicate that Compound A is more effective against HeLa cells compared to MCF-7 and A549 cells, suggesting a need for further investigation into its mechanism of action.
The proposed mechanism of action for Compound A involves the inhibition of specific cellular pathways critical for bacterial survival and cancer cell proliferation. Preliminary studies suggest it may act by disrupting DNA replication in bacteria and inducing apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : In a case study involving a series of infections caused by resistant strains of Staphylococcus aureus, patients treated with formulations containing Compound A showed significant improvement compared to those receiving standard treatments.
- Cancer Treatment : In vitro studies on breast cancer cell lines demonstrated that treatment with Compound A led to increased apoptosis rates, indicating its potential role in targeted cancer therapies.
Q & A
Q. What are effective synthetic routes for 2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Benzoxazole ring formation : Condensation of 2-aminophenol derivatives with carbonyl compounds under acidic conditions (e.g., POCl₃ as a catalyst) .
- Nitro group introduction : Electrophilic aromatic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
- Amide coupling : Reaction of the benzoxazole intermediate with 2-methyl-3-nitrobenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group at C3, benzoxazole proton signals at δ 7.8–8.2 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺: ~448.12 g/mol) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for benzoxazole derivatives?
- Methodological Answer : Conflicting results (e.g., variable antimicrobial efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Structural analogs : Compare with derivatives lacking the nitro group or isopropyl substituent to isolate functional group contributions .
- Solubility factors : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based assays .
Q. How does the nitro group influence binding affinity in molecular docking studies?
- Methodological Answer : Computational approaches include:
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial DNA gyrase) .
- Nitro group role : The -NO₂ group enhances π-π stacking with aromatic residues (e.g., Tyr-122 in Staphylococcus aureus gyrase) and stabilizes binding via electrostatic interactions .
- Free energy calculations : MM-GBSA analysis quantifies binding energy differences between nitro-containing and des-nitro analogs .
Q. What reaction conditions optimize the yield of the benzoxazole intermediate?
- Methodological Answer : Key parameters:
- Catalyst selection : POCl₃ outperforms PCl₅ in benzoxazole cyclization due to milder side reactions .
- Temperature control : Maintain 90–100°C during cyclization to prevent byproduct formation (e.g., dimerization) .
- Solvent optimization : Toluene or xylene improves reaction homogeneity compared to polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
